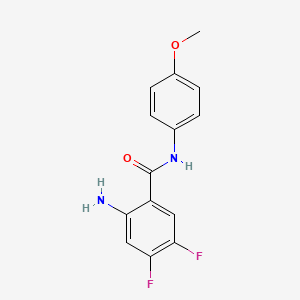
(3-oxo-1-phenylbutan-2-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-oxo-1-phenylbutan-2-yl) acetate is an organic compound with the molecular formula C12H14O3. It is a derivative of butanone, featuring an acetoxy group and a phenyl group attached to the butanone backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-oxo-1-phenylbutan-2-yl) acetate typically involves the reaction of 4-phenyl-2-butanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar acetylation process. The starting material, 4-phenyl-2-butanone, is reacted with acetic anhydride in large reactors, and the product is purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-phenyl-2-butanone or 4-phenylbutanoic acid.
Reduction: Formation of 3-hydroxy-4-phenyl-2-butanone.
Substitution: Formation of 4-phenyl-2-butanone derivatives with different substituents.
Aplicaciones Científicas De Investigación
(3-oxo-1-phenylbutan-2-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (3-oxo-1-phenylbutan-2-yl) acetate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenyl group contributes to the compound’s hydrophobic interactions with target molecules, influencing its biological activity.
Comparación Con Compuestos Similares
4-Phenyl-2-butanone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
3-Hydroxy-4-phenyl-2-butanone: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.
4-(4-Acetoxyphenyl)-2-butanone: Similar structure but with an additional acetoxy group on the phenyl ring, affecting its chemical properties.
Uniqueness: (3-oxo-1-phenylbutan-2-yl) acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. The presence of both acetoxy and phenyl groups allows for versatile chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(3-oxo-1-phenylbutan-2-yl) acetate |
InChI |
InChI=1S/C12H14O3/c1-9(13)12(15-10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
Clave InChI |
VRVFIMYRXLTDDG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC1=CC=CC=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Aza-spiro[3.5]non-2-yl acetate, hydrobromide](/img/structure/B8446683.png)
![(-)-N-(2-[2-hydroxy-3-phenoxypropyl]aminoethyl)isobutyramide](/img/structure/B8446688.png)

![8-ethoxy-4H-benzo[1,3]dioxine-6-carbaldehyde](/img/structure/B8446700.png)



![2-[(4-Methylphenoxy)methyl]thiophene-3-sulfonyl chloride](/img/structure/B8446742.png)
![2-Methyl-3-pyridin-4-yl-4,5-dihydrobenzo[g]indazole](/img/structure/B8446748.png)
![2-(6-Bromobenzo[d]thiazol-2-yl)acetohydrazide](/img/structure/B8446754.png)


![Pyrimidine, 4-fluoro-6-[4-(trifluoromethyl)phenyl]-](/img/structure/B8446770.png)

